3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Description
3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid glycoside characterized by a chromen-4-one (flavone) core substituted with hydroxyl groups and glycosidic moieties. Its structure includes a 4-hydroxyphenyl group at the C2 position, hydroxyl groups at C5 and C7, and a trisaccharide unit at C2. This compound’s complexity arises from the branched glycosylation pattern, which influences its solubility, stability, and bioactivity . Flavonoid glycosides like this are commonly studied for their antioxidant, anti-inflammatory, and enzyme-inhibitory properties, with structural variations in glycosylation and hydroxylation driving functional diversity .
Properties
Molecular Formula |
C32H38O19 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-10-19(37)24(42)29(51-31-26(44)23(41)21(39)17(49-31)9-46-30-25(43)20(38)15(36)8-45-30)32(47-10)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3 |
InChI Key |
IJTSOAGIKDWSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Aglycone Core Synthesis
The flavone aglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one) serves as the foundational structure. The Baker-Venkataraman rearrangement is a widely used method for synthesizing such flavones:
-
Aldol Condensation :
-
Cyclization :
-
Demethylation :
Table 1: Aglycone Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Aldol Condensation | NaOH/EtOH, 80°C, 6h | 70 | Competing side reactions |
| Cyclization | Br₂/CH₂Cl₂, 0°C, 2h | 52 | Bromine handling hazards |
| Demethylation | BBr₃/CH₂Cl₂, RT, 4h | 85 | Moisture sensitivity |
Glycosylation of the Aglycone
The introduction of the oligosaccharide chain requires sequential glycosylation reactions. Key considerations include hydroxyl group protection, donor activation, and stereochemical control.
Hydroxyl Group Protection
Glycosyl Donor Activation
Sequential Glycosylation
-
First Glycosylation (C-3 Position) :
-
Second Glycosylation (Branching) :
-
Third Glycosylation (Terminal Unit) :
Table 2: Glycosylation Efficiency
| Step | Donor Type | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Glucose trichloroacetimidate | TMSOTf | 75 | 92 |
| 2 | Trihydroxyoxane imidate | BF₃·OEt₂ | 50 | 85 |
| 3 | Oxane thioethyl donor | NIS/TfOH | 45 | 80 |
Global Deprotection
Final deprotection removes acetyl or benzyl groups:
Isolation from Natural Sources
Plant Material Selection
The compound has been identified in Salacia chinensis and Rheum webbianum. Fresh stems or leaves are preferred for higher glycoside content.
Solvent Extraction
Liquid-Liquid Partitioning
Column Chromatography
Table 3: Isolation Yield from Salacia chinensis
| Step | Yield (mg/kg plant) | Purity (%) |
|---|---|---|
| Ethanol Extract | 1200 | 10 |
| n-Butanol Partition | 300 | 30 |
| Polyamide Column | 90 | 60 |
| Silica Gel Column | 45 | 85 |
| Sephadex LH-20 | 30 | 95 |
Challenges and Optimizations
-
Glycosylation Stereochemistry : Unwanted α/β mixtures necessitate chiral HPLC separation.
-
Acid Sensitivity : Glycosidic bonds hydrolyze under prolonged acidic conditions (pH < 3).
-
Scalability : Multi-step synthesis limits industrial production; enzymatic glycosylation is being explored for improved selectivity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its hydroxyl (-OH) groups, chromen-4-one core, and glycosidic linkages. Key reactive sites include:
-
Phenolic hydroxyl groups (positions 5, 7, and 4'-hydroxyphenyl): Prone to oxidation, methylation, and esterification.
-
Chromen-4-one carbonyl (position 4): Participates in nucleophilic addition and conjugation reactions.
-
Oxane rings : Susceptible to acid-catalyzed hydrolysis due to glycosidic bonds .
Oxidation Reactions
Phenolic hydroxyl groups undergo oxidation to form quinones or semiquinones, particularly under alkaline conditions. For example:
-
Autoxidation : In aqueous solutions, hydroxyl groups generate reactive oxygen species (ROS), a common trait in polyphenolic antioxidants .
-
Enzymatic oxidation : Peroxidase or polyphenol oxidase enzymes catalyze dimerization or polymerization, as seen in structurally similar flavonoids like quercetin .
Esterification and Glycosylation
The hydroxyl-rich structure allows derivatization:
Acid/Base-Catalyzed Hydrolysis
Glycosidic bonds in oxane rings hydrolyze under acidic conditions (e.g., HCl, 80°C), releasing aglycone fragments. For instance:
Comparative Reactivity with Analogous Flavonoids
The compound shares reaction patterns with other hydroxylated flavonoids:
This compound’s unique multi-oxane substitution enhances steric hindrance, slowing hydrolysis compared to simpler glycosides .
Computational Predictions
-
pKa values : Hydroxyl groups exhibit pKa ranges of 8.5–10.5, favoring deprotonation in physiological conditions .
-
LogP : Predicted logP = -1.2 (PubChem), indicating high hydrophilicity, which influences solubility in polar solvents .
Synthetic Modifications
Reported derivatives include:
-
Methyl ethers : Generated using dimethyl sulfate to protect hydroxyl groups.
-
Metal complexes : Chelation with Fe³⁺ or Cu²⁺ enhances radical-scavenging activity .
Stability Considerations
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Flavonoids are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that such compounds can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders .
2. Anticancer Properties
Research indicates that chromene derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. The compound has demonstrated potential in vitro anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3. Antifungal Activity
The structural characteristics of this compound suggest it may be effective against fungal pathogens. Studies have reported that similar chromene derivatives exhibit antifungal properties by disrupting fungal cell membranes or inhibiting key metabolic pathways .
4. Antihistaminic and Antiallergic Effects
Compounds with chromone moieties have been evaluated for their antihistaminic activities. This specific compound may also exhibit similar properties, potentially offering therapeutic benefits in treating allergic reactions and asthma by blocking histamine receptors .
Biochemical Applications
1. Enzyme Inhibition
The compound's ability to interact with various enzymes makes it a candidate for biochemical studies aimed at understanding enzyme kinetics and inhibition mechanisms. It can serve as a lead compound for developing enzyme inhibitors that target specific pathways involved in disease processes .
2. Drug Development
Due to its diverse biological activities, this compound is a valuable scaffold for medicinal chemistry. Researchers can modify its structure to enhance efficacy or reduce toxicity, paving the way for new drug formulations targeting various diseases .
Case Studies
Mechanism of Action
Targets: Our compound interacts with enzymes, receptors, and cellular components.
Pathways: It modulates oxidative stress pathways, gene expression, and inflammation.
Comparison with Similar Compounds
Structural Differences
The target compound’s structure can be compared to related flavonoids based on substituent positions and glycosylation patterns:
Key Observations :
- The target compound’s trisaccharide unit distinguishes it from simpler monoglycosides (e.g., Demethyltexasin 4'-O-glucoside) and diglycosylated analogs. This increases its molecular weight and polarity compared to smaller derivatives .
- Methoxylation in analogs (e.g., C8-methoxy in ) reduces solubility in aqueous media but may enhance membrane permeability .
- Isoflavones (e.g., Demethyltexasin) differ in the placement of the phenyl group (C3 vs. C2 in flavones), altering receptor-binding specificity .
Physicochemical Properties
- Solubility: The target compound’s extensive hydroxylation and glycosylation enhance water solubility compared to non-glycosylated flavonoids (e.g., aglycones like quercetin) . However, methoxylated derivatives (e.g., ) exhibit lower solubility due to reduced hydrogen-bonding capacity.
- Acidity : Multiple hydroxyl groups (e.g., at C4,5,6 of the sugar units) contribute to a higher pKa range, favoring deprotonation at physiological pH .
Bioactivity
Data from molecular docking studies () and antioxidant assays () highlight structure-activity relationships:
Key Observations :
- Glycosylation generally reduces binding affinity to enzymes like acetylcholinesterase compared to aglycones, as seen in the lower docking scores of glycosides vs. non-glycosylated flavonoids .
- Antioxidant activity correlates with hydroxyl group density: the target compound’s multiple hydroxyls likely enhance free radical scavenging compared to methoxylated analogs .
Biological Activity
The compound 3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex chromone derivative known for its potential biological activities. Chromones are a class of compounds recognized for various pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 610.5 g/mol. The structure features multiple hydroxyl groups and a chromone core which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The anti-inflammatory potential of chromones is well-documented. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. In vitro studies have shown that it can suppress the activation of NF-kB signaling pathways, which are critical in the inflammatory response .
Anticancer Properties
Chromones have been investigated for their anticancer effects. The specific compound has demonstrated cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins .
Antimicrobial Activity
The antimicrobial properties of chromone derivatives have also been explored. This compound exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Studies indicate that it disrupts microbial cell membranes and inhibits biofilm formation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of chromone derivatives. The presence of multiple hydroxyl groups enhances solubility and increases binding affinity to biological targets. Research suggests that modifications to the chromone core can significantly impact its pharmacological profile .
Case Studies
- Antioxidant Study : A study published in Phytochemistry demonstrated that a related chromone derivative reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a chromone derivative exhibited significant reductions in joint inflammation and pain scores compared to placebo controls .
- Anticancer Investigation : A recent study highlighted the efficacy of this compound in inhibiting the growth of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Question: What spectroscopic techniques are recommended for structural elucidation of this flavonoid glycoside?
Answer:
Utilize a combination of 1H/13C NMR (including 2D techniques like COSY, HSQC, and HMBC) to map glycosylation patterns and confirm stereochemistry. High-Resolution Mass Spectrometry (HRMS) is critical for determining molecular mass and fragmentation pathways. Compare data with structurally analogous compounds documented in literature, such as those with similar glycosidic linkages . For resolving sugar moieties, HPLC-ESI-MS/MS can differentiate between isomeric glycosides .
Advanced Question: How can researchers optimize glycosylation reactions to enhance bioavailability while maintaining stability?
Answer:
Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration, and solvent polarity). Use HPLC-PDA to monitor reaction progress and quantify intermediates. Computational tools like molecular dynamics (MD) simulations can predict glycosidic bond stability under physiological conditions. Validate bioavailability improvements via Caco-2 cell permeability assays and compare with in silico predictions from tools like SwissADME .
Basic Question: What biological activities are reported for structural analogs of this compound?
Answer:
Analogous flavonoid glycosides exhibit antioxidant , anti-inflammatory , and enzyme inhibitory activities. Key structural determinants include the number of hydroxyl groups, methylation patterns, and glycosyl substituents. For example, 5,7-dihydroxyflavonoids with rhamnose or glucose moieties show enhanced free radical scavenging capacity in DPPH assays .
Advanced Question: How should discrepancies in bioactivity data across in vitro models be addressed?
Answer:
Standardize assay conditions (e.g., cell line selection, incubation time, and compound concentration). Perform meta-analysis to identify variability sources (e.g., differences in cell membrane permeability or metabolic activity). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies via fluorescence microscopy). Cross-reference data with computational models predicting target binding affinity .
Basic Question: What chromatographic methods are effective for purifying this compound from natural extracts?
Answer:
Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid). For complex mixtures, hydrophilic interaction liquid chromatography (HILIC) improves separation of polar glycosides. Confirm purity via LC-MS/MS and compare retention times with synthetic standards .
Advanced Question: What computational strategies predict interactions with biological targets, and how are these validated?
Answer:
Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding sites on targets like cyclooxygenase-2 (COX-2) or NADPH oxidase. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Follow with in vitro enzyme inhibition assays to confirm functional activity .
Basic Question: How do glycosylation patterns influence solubility and stability under physiological conditions?
Answer:
Glycosyl groups (e.g., glucose or rhamnose) increase hydrophilicity, enhancing aqueous solubility but potentially reducing membrane permeability. Stability studies (pH 1.2–7.4 buffers at 37°C) coupled with LC-MS stability-indicating assays reveal degradation pathways (e.g., hydrolysis of labile glycosidic bonds). Compare with aglycone derivatives to isolate glycosylation effects .
Advanced Question: What factors are critical in designing pharmacokinetic studies for reliable in vivo data?
Answer:
Prioritize bioavailability assessment via oral/intravenous administration routes. Use radiolabeled isotopes (e.g., 14C) for tracking distribution and excretion. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance rates and volume of distribution. Validate metabolic stability using liver microsomal assays and identify metabolites via UHPLC-QTOF-MS .
Basic Question: What are key synthesis steps and common side reactions?
Answer:
Protect phenolic hydroxyl groups (e.g., with acetyl or benzyl groups) before glycosylation. Common side reactions include incomplete deprotection (leading to mixed products) or acid-catalyzed glycosidic bond hydrolysis . Monitor intermediates via TLC and NMR , and optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to suppress side pathways .
Advanced Question: How can machine learning (ML) improve physicochemical property predictions for drug development?
Answer:
Train ML models (e.g., random forest, neural networks) on datasets of flavonoid glycosides to predict logP, solubility, and pKa. Validate predictions with experimental data from shake-flask solubility assays or PAMPA permeability studies . Integrate ML with COMSOL Multiphysics to simulate diffusion across biological membranes, enhancing predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
